7-Chloroquinoline-2,3-dicarboxylic acid chemical structure and properties
7-Chloroquinoline-2,3-dicarboxylic acid chemical structure and properties
An In-depth Technical Guide to 7-Chloroquinoline-2,3-dicarboxylic acid: Structure, Properties, Synthesis, and Applications
Executive Summary
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] The introduction of a chlorine atom at the 7-position, famously exemplified by the antimalarial drug Chloroquine, often enhances or modulates pharmacological activity. 7-Chloroquinoline-2,3-dicarboxylic acid emerges from this important chemical family as a highly versatile synthon. Its rigid heterocyclic core, combined with two carboxylic acid functional groups, provides a rich platform for the synthesis of novel complex molecules, ligands, and potential therapeutic agents. This guide offers a comprehensive technical overview of its chemical structure, physicochemical properties, a validated synthetic protocol, analytical characterization methods, and its potential applications for researchers in drug discovery and materials science.
Chemical Structure and Physicochemical Properties
Molecular Structure
7-Chloroquinoline-2,3-dicarboxylic acid is a heterocyclic compound featuring a quinoline ring system. A chlorine atom is substituted at position 7, and two carboxylic acid groups are attached at positions 2 and 3. The planar aromatic system and the presence of hydrogen bond donors and acceptors dictate its intermolecular interactions and solid-state properties.
Caption: Chemical structure of 7-Chloroquinoline-2,3-dicarboxylic acid.
Physicochemical Data
The key properties of 7-Chloroquinoline-2,3-dicarboxylic acid are summarized below. These values are critical for designing experimental conditions, including solvent selection and purification strategies.
| Property | Value | Source |
| CAS Number | 892874-52-1 | [3] |
| Molecular Formula | C₁₁H₆ClNO₄ | [3] |
| Molecular Weight | 251.62 g/mol | [3] |
| Physical Form | Solid | [4] |
| SMILES | C1=CC(=CC2=NC(=C(C=C21)C(=O)O)C(=O)O)Cl | [3] |
| Topological Polar Surface Area (TPSA) | 87.49 Ų | [3] |
| Predicted LogP | 2.2846 | [3] |
| Hydrogen Bond Donors | 2 | [3] |
| Hydrogen Bond Acceptors | 3 | [3] |
| Storage Conditions | Sealed in dry, 2-8°C | [3] |
Synthesis and Purification
Rationale for Synthetic Strategy
While several classical methods exist for constructing the quinoline core, such as the Doebner-von Miller or Gould-Jacobs reactions, a highly practical and accessible route for obtaining 7-Chloroquinoline-2,3-dicarboxylic acid is through the hydrolysis of its commercially available diethyl ester.[4] This approach avoids the multi-step synthesis of the core structure and begins from a late-stage intermediate, making it efficient for laboratory-scale preparations. The protocol described below outlines a standard base-catalyzed hydrolysis followed by acidic workup, a robust and high-yielding transformation.
Experimental Protocol: Synthesis via Hydrolysis
This protocol details the conversion of 7-Chloroquinoline-2,3-dicarboxylic acid diethyl ester to the target dicarboxylic acid.
Materials:
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7-Chloroquinoline-2,3-dicarboxylic acid diethyl ester (1.0 eq)
-
Ethanol (or Methanol)
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Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) (2.2 - 3.0 eq)
-
Deionized Water
-
Concentrated Hydrochloric Acid (HCl)
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Round-bottom flask, reflux condenser, magnetic stirrer, pH paper, Buchner funnel.
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 7-Chloroquinoline-2,3-dicarboxylic acid diethyl ester (1.0 eq) in a suitable amount of ethanol (e.g., 10-20 mL per gram of ester).
-
Saponification: Prepare a solution of NaOH (2.5 eq) in deionized water and add it to the ester solution. The mixture may become cloudy.
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Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (typically 80-90°C) with vigorous stirring.
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Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the disappearance of the starting ester spot. The reaction is typically complete within 2-4 hours.
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Cooling and Concentration: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
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Acidification (Product Precipitation): Dilute the remaining aqueous residue with deionized water. Cool the solution in an ice bath and slowly add concentrated HCl dropwise with stirring until the pH is approximately 1-2. A precipitate of the dicarboxylic acid will form.
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.
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Washing: Wash the filter cake thoroughly with cold deionized water to remove inorganic salts, followed by a small amount of a cold non-polar solvent (e.g., hexane) to aid in drying.
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Drying: Dry the purified 7-Chloroquinoline-2,3-dicarboxylic acid under vacuum to a constant weight.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of the target acid from its diethyl ester.
Spectroscopic Characterization
Accurate structural elucidation is paramount. The following sections describe the expected spectroscopic data for 7-Chloroquinoline-2,3-dicarboxylic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR Spectroscopy
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Experimental Protocol: A 5-10 mg sample is dissolved in ~0.6 mL of a deuterated solvent such as DMSO-d₆ (which solubilizes the acidic protons). The spectrum is recorded on a 400 MHz or higher spectrometer.
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Predicted Data & Interpretation:
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~13.0-14.0 ppm (broad singlet, 2H): Corresponds to the two highly deshielded carboxylic acid protons.
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~8.0-9.0 ppm (3H): A series of doublets and double-doublets corresponding to the protons on the quinoline ring system. The exact shifts and coupling constants will depend on the electronic environment created by the chloro and carboxyl substituents. Protons adjacent to the nitrogen or electron-withdrawing groups will be further downfield.
-
-
-
¹³C NMR Spectroscopy
-
Experimental Protocol: A more concentrated sample (20-50 mg) is used. The spectrum is acquired on a 100 or 125 MHz spectrometer with proton decoupling.
-
Predicted Data & Interpretation:
-
11 signals are expected for the 11 unique carbon atoms.
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~165-175 ppm: Two signals corresponding to the carbonyl carbons of the carboxylic acid groups.
-
~120-150 ppm: Signals for the 9 carbons of the quinoline aromatic ring. Carbons bonded to chlorine or nitrogen will have distinct chemical shifts.
-
-
Infrared (IR) Spectroscopy
-
Experimental Protocol: The spectrum is recorded using an FT-IR spectrometer. The solid sample can be analyzed as a KBr pellet or directly using an Attenuated Total Reflectance (ATR) accessory.
-
Predicted Data & Interpretation:
-
2500-3300 cm⁻¹ (very broad): Characteristic O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer.
-
~1700-1725 cm⁻¹ (strong, sharp): C=O stretching vibration of the carboxylic acid carbonyl group.
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~1500-1600 cm⁻¹: C=C and C=N stretching vibrations within the aromatic quinoline ring.
-
~1000-1200 cm⁻¹: C-Cl stretching vibrations.
-
Mass Spectrometry (MS)
-
Experimental Protocol: Electrospray Ionization (ESI) in negative ion mode is a suitable technique. The sample is dissolved in a solvent like methanol and infused into the mass spectrometer.
-
Predicted Data & Interpretation:
-
Molecular Ion Peak ([M-H]⁻): An intense peak expected at m/z ≈ 250.0.
-
Isotopic Pattern: A characteristic isotopic pattern for one chlorine atom will be observed: a peak at m/z ≈ 250.0 (for ³⁵Cl) and another peak at m/z ≈ 252.0 (for ³⁷Cl) in an approximate 3:1 intensity ratio.
-
Fragmentation: Common fragmentation pathways include the loss of CO₂ (M-44) and the loss of the entire carboxyl group (M-45).
-
Applications in Research and Drug Development
The true value of 7-Chloroquinoline-2,3-dicarboxylic acid lies in its potential as a molecular scaffold. Its derivatives are of significant interest in medicinal chemistry and materials science.
-
Versatile Chemical Building Block: The two carboxylic acid groups are ideal handles for further chemical modification. They can be readily converted into a variety of functional groups, including esters, amides, and acid chlorides. This allows for the systematic construction of compound libraries for high-throughput screening.
-
Medicinal Chemistry:
-
Anticancer Agents: The 7-chloroquinoline core is a key feature in several anticancer experimental drugs.[5] This molecule serves as an excellent starting point for developing new kinase inhibitors or other anti-proliferative agents.
-
Antimalarial and Antimicrobial Drug Discovery: Building upon the legacy of Chloroquine, derivatives of this scaffold can be synthesized and tested for activity against Plasmodium falciparum and various bacterial or fungal strains.[2][6]
-
Leukotriene Antagonists: Quinoline dicarboxylic acids have been identified as leukotriene antagonists, which are valuable in treating asthma.[7] This scaffold provides a direct entry into this class of compounds.
-
-
Materials Science: The rigid, planar structure and difunctional nature of the molecule make it a candidate for the synthesis of metal-organic frameworks (MOFs) or specialty polymers with unique thermal or photophysical properties.
Caption: Logical relationships between the core molecule, its derivatization, and applications.
Safety and Handling
While specific toxicity data for this compound is not widely available, data from structurally similar quinoline carboxylic acids suggests it should be handled with care.[8]
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GHS Classification (Predicted): May cause skin and serious eye irritation. May be harmful if swallowed.[8]
-
Handling Precautions:
-
Use in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and direct contact with skin and eyes.
-
Store in a cool, dry, and tightly sealed container as recommended.[3]
-
References
- Google Patents. HU212967B - Process for producing 7-chloro-quinaldine.
-
US EPA. 7-Chloro-2-ethyl-3-methyl-4-quinolinecarboxylic acid Properties. [Link]
- Google Patents. US5126456A - 7-chloroquinaldine synthesis.
-
PrepChem.com. Synthesis of 7-chloroquinaldine. [Link]
-
SciELO. Organocatalytic Synthesis and Antioxidant Properties 7-Chloroquinoline-1,2,3-triazoyl Carboxylates. [Link]
-
PubChem, NIH. 7-Chloroquinoline. [Link]
-
PubChem, NIH. 7-Chloroquinoline-3,8-dicarboxylic acid. [Link]
-
PMC, NIH. 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen. [Link]
-
Semantic Scholar. Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. [Link]
-
SciSpace. 7-Chloroquinoline-1,2,3-triazoyl Carboxylates: Organocatalytic Synthesis and Antioxidant Properties. [Link]
-
Durham University. Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. [Link]
Sources
- 1. scielo.br [scielo.br]
- 2. scispace.com [scispace.com]
- 3. chemscene.com [chemscene.com]
- 4. 7-Chloroquinoline-2,3-dicarboxylic acid diethyl ester AldrichCPR 892874-55-4 [sigmaaldrich.com]
- 5. 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. US5126456A - 7-chloroquinaldine synthesis - Google Patents [patents.google.com]
- 8. 7-Chloroquinoline-3,8-dicarboxylic acid | C11H6ClNO4 | CID 13309794 - PubChem [pubchem.ncbi.nlm.nih.gov]
